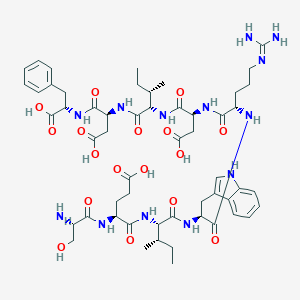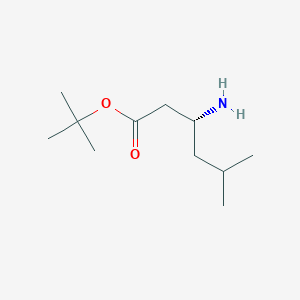![molecular formula C21H3F41O7 B065263 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol CAS No. 167631-99-4](/img/structure/B65263.png)
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol
説明
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves the manipulation of fluorine-containing precursors under controlled conditions. For example, Coe, Sellars, and Tatlow (1983) describe the synthesis of oligomers of tetrafluoroethylene, which could serve as precursors for further functionalized polyfluoroalkanes (Coe, P., Sellars, A., & Tatlow, J. T., 1983). The controlled epoxidation and further reactions of these oligomers lay the groundwork for synthesizing more complex fluorinated alcohols and ethers.
Molecular Structure Analysis
The molecular structure of highly fluorinated compounds is characterized by the strong electronegativity of fluorine, which significantly influences the physical and chemical properties of the molecules. Haga, Burschka, and Tacke (2008) explored the structures of tetrafunctionalized tetrasilanes, demonstrating the potential for complex fluorinated structures to engage in unique bonding patterns due to the presence of fluorine atoms (Haga, R., Burschka, C., & Tacke, R., 2008).
Chemical Reactions and Properties
Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms. For instance, the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines or alcohols showcases the versatility of fluorinated intermediates in synthesizing a wide range of products, as discussed by Furin et al. (2000) (Furin, G. G., Pressman, L. S., Pokrovsky, L. M., Krysin, A. P., & Chi, K.-W., 2000).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and thermal stability, are significantly influenced by the presence of fluorine atoms. Zeng and Zheng (2007) investigated the surface dewettability of epoxy thermosets containing fluorinated oligomeric silsesquioxane, demonstrating the impact of fluorine on enhancing hydrophobic properties (Zeng, K., & Zheng, S., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in various fields. The study by Drayton, Flowers, and Haszeldine (1975) on the reactions of hexafluoropropene highlights the complex reactivity patterns that can be exploited for synthesizing novel fluorinated materials (Drayton, C. J., Flowers, W. T., & Haszeldine, R., 1975).
科学的研究の応用
Density, Surface Tension, and Kinematic Viscosity
Research on hydrofluoroethers (HFEs), compounds related to the one , provides insights into their physical properties such as density, surface tension, and kinematic viscosity. These properties are crucial for applications in refrigeration, aerosol propellants, and as solvents due to their low environmental impact and excellent thermophysical characteristics (Rausch et al., 2015).
Synthesis and Applications in Surface Chemistry
Fluorinated compounds, including those with complex ether chains, are synthesized for their unique surface activities. Their ability to reduce surface tension significantly makes them valuable in creating repellent surfaces and in applications requiring low-surface-energy materials (Han et al., 2009).
Biocompatible Materials
The development of biocompatible materials with fluorinated surface structures showcases the application of these compounds in the medical field. By modifying surfaces at the molecular level, researchers have created materials with low hemolytic activity and reduced platelet adhesion, promising for biomedical devices and implants (Wen et al., 2010).
Nanocomposites and Surface Modification
The reaction of fluorinated alcohols with calcium chloride to form fluorinated alcohol/calcium fluoride nanocomposites highlights the versatility of these compounds in creating materials with unique properties, such as thermal stability and oleophobicity. These composites have potential applications in surface modification to achieve specific functional characteristics (Saito et al., 2016).
Advanced Polymer Materials
Fluorinated compounds play a significant role in developing advanced polymer materials with specific properties, such as high thermal stability, low dielectric constants, and repellency to water and oils. These materials are sought after in various high-tech applications, including electronics, textiles, and energy storage (Wehbi et al., 2019).
特性
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H3F41O7/c22-2(1-63,9(30,31)32)64-17(53,54)4(25,11(36,37)38)66-19(57,58)6(27,13(42,43)44)68-21(61,62)8(29,15(48,49)50)69-20(59,60)7(28,14(45,46)47)67-18(55,56)5(26,12(39,40)41)65-16(51,52)3(23,24)10(33,34)35/h63H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAETUWCYSIJUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H3F41O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896522 | |
| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167631-99-4 | |
| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



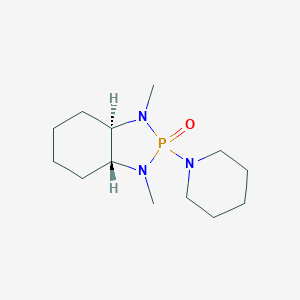
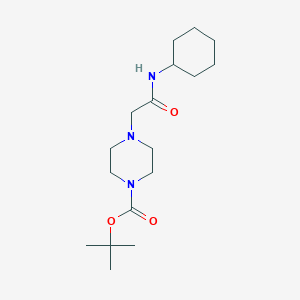
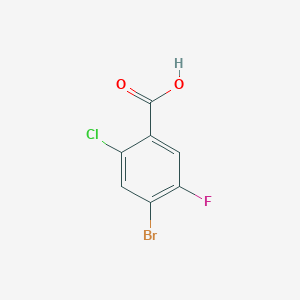
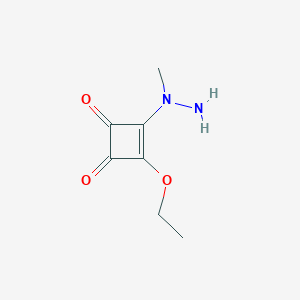
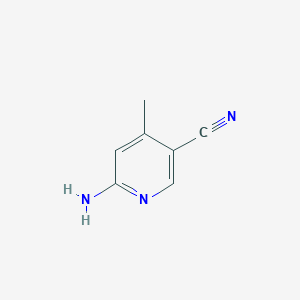
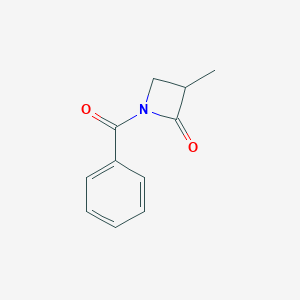

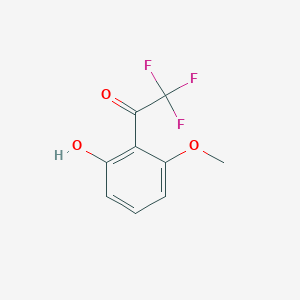


![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)
